Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine

Sequential cross-coupling Bond dissociation energy Orthogonal reactivity

This trihalogenated 7-azaindole building block uniquely combines C2-I, C5-Br, and C4-F substituents with a ~14 kcal/mol BDE gap, enabling up to three sequential, regioselective Suzuki-Miyaura couplings without intermediate purification—a capability unattainable with mono- or dihalogenated analogs. The C4-fluorine modulates ring electronics for hinge-binding affinity, while the C5-bromine participates in halogen bonding (Br···O=C, 3.0–3.5 Å), contributing 5- to 10-fold kinase potency enhancements. Ideal for ATP-competitive kinase inhibitor libraries (e.g., Cdc7, CHK1, TAK1) and direct radioiodination (¹²³I, ¹²⁵I) via the labile C2-I bond. cLogP 3.07 favors CNS penetration for imaging probe development.

Molecular Formula C7H3BrFIN2
Molecular Weight 340.92 g/mol
CAS No. 1234616-48-8
Cat. No. B3346740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine
CAS1234616-48-8
Molecular FormulaC7H3BrFIN2
Molecular Weight340.92 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=C(C(=C21)F)Br)I
InChIInChI=1S/C7H3BrFIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12)
InChIKeyYJVGCVWVVOGRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1234616-48-8): A Trihalogenated 7-Azaindole Building Block for Sequential Cross-Coupling in Kinase Inhibitor Synthesis


5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1234616-48-8; synonym 5-bromo-4-fluoro-2-iodo-7-azaindole) is a trihalogenated heterocyclic building block featuring the pyrrolo[2,3-b]pyridine (7-azaindole) core scaffold substituted with bromine at the C5 position, fluorine at the C4 position, and iodine at the C2 position . The 7-azaindole scaffold is a well-established, privileged structure in kinase inhibitor drug discovery due to its ability to mimic the adenine moiety of ATP and engage the kinase hinge region via the N7 nitrogen [1]. The unique halogenation pattern of this compound—combining three halogens with distinct reactivity profiles (C–I, C–Br, C–F)—enables regioselective, sequential palladium-catalyzed cross-coupling reactions, making it a strategic intermediate for the construction of diversely substituted kinase inhibitor libraries [2]. The compound has a molecular formula of C₇H₃BrFIN₂, a molecular weight of 340.92 g/mol, and a calculated LogP of approximately 3.07 .

Why 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Simpler Halogenated 7-Azaindole Analogs


Simple halogenated 7-azaindole building blocks—such as 5-bromo-7-azaindole, 4-fluoro-7-azaindole, or 2-iodo-7-azaindole—each possess only a single reactive halogen handle, limiting their utility to a single diversification step per synthetic sequence [1]. In contrast, 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine offers three distinct halogen substituents with well-differentiated reactivity toward palladium-catalyzed cross-coupling: the C2–I bond undergoes oxidative addition most rapidly, the C5–Br bond reacts at an intermediate rate, and the C4–F bond is essentially inert under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions [2]. This orthogonal reactivity hierarchy allows chemists to execute up to three sequential, regioselective functionalization reactions on a single scaffold—a capability not achievable with mono- or dihalogenated 7-azaindole analogs. Furthermore, the combination of electron-withdrawing fluorine at C4 with bromine and iodine substituents uniquely modulates the electronic character of the pyridine ring, which has been shown in related kinase inhibitor SAR studies to influence hinge-binding affinity and selectivity [3]. Substituting this compound with a simpler analog forfeits both the synthetic efficiency and the opportunity to precisely tune the substitution pattern across multiple vectors, directly impacting library diversity and downstream SAR exploration.

Quantitative Differentiation Evidence for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine versus Closest Analogs


Orthogonal Reactivity Hierarchy: C–I vs. C–Br vs. C–F Bond Dissociation Energies Enable Sequential Chemoselective Cross-Coupling

The differentiation of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine from simpler dihalogenated 7-azaindole analogs (e.g., 5-bromo-2-iodo-7-azaindole, CAS unavailable; or 4-chloro-5-bromo-2-iodo-7-azaindole, CAS 876343-87-2) is driven by its trihalogenated architecture providing three chemically distinct reactive sites. The C–I bond dissociation energy (BDE) is approximately 57 kcal/mol, the C–Br BDE is approximately 71 kcal/mol, and the C–F BDE is approximately 116 kcal/mol [1]. This ~14 kcal/mol gap between C–I and C–Br translates into kinetically controlled chemoselectivity in Pd(0)-catalyzed oxidative addition, enabling exclusive reaction at the C2–I position under mild conditions before engaging the C5–Br site at elevated temperatures [2]. The C4–F bond remains intact throughout, serving as a metabolically stable, electronically modulating substituent rather than a reactive handle. In a directly relevant model system, Cardoza et al. demonstrated that 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine—a close structural analog—undergoes three-selective sequential arylations at C-3 (I), C-5 (Br), and C-6 (Cl) via Suzuki-Miyaura coupling in 48–95% yields, confirming the feasibility of hierarchical reactivity exploitation in polyhalogenated 7-azaindoles [2]. This tri-level orthogonal reactivity cannot be replicated by 5-bromo-2-iodo-7-azaindole (two reactive sites) or 4-fluoro-7-azaindole (no C–I or C–Br; C–F effectively inert), providing a synthetic diversification advantage of 3n combinatorial possibilities versus 2n or 1n, respectively [3].

Sequential cross-coupling Bond dissociation energy Orthogonal reactivity Regioselective functionalization

C4-Fluorine Substitution: Metabolic Stability Advantage over Non-Fluorinated 7-Azaindole Analogs

The presence of a fluorine atom at the C4 position of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine confers a well-established metabolic stability advantage over non-fluorinated analogs such as 5-bromo-2-iodo-7-azaindole or 5-bromo-4-chloro-2-iodo-7-azaindole (CAS 876343-87-2). Fluorine substitution at electron-rich positions on aromatic heterocycles is a widely validated strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at that site [1]. In the context of 7-azaindole-based kinase inhibitors, the C4 position of the pyridine ring is a known site of metabolic liability; introducing fluorine at this position has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold compared to the des-fluoro analog in related pyrrolo[2,3-b]pyridine series [2]. While direct microsomal stability data for 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine as a standalone building block are not publicly available, the metabolic benefit of C4 fluorination in 7-azaindole derivatives is supported by structure-metabolism relationship studies on clinical candidates such as JNJ-63623872, where 4-fluoro substitution contributed to reduced aldehyde oxidase-mediated clearance [3]. In contrast, the C4-chloro analog (CAS 876343-87-2) offers a C–Cl bond that is still susceptible to oxidative dehalogenation and has a larger steric footprint, which may alter hinge-binding geometry in downstream kinase inhibitor products .

Metabolic stability Fluorine substitution Oxidative metabolism Pharmacokinetics

Lipophilicity (LogP) Modulation: Comparison of Calculated LogP Values Across Trihalogenated and Dihalogenated 7-Azaindole Building Blocks

The calculated partition coefficient (cLogP) is a critical parameter influencing solubility, permeability, and overall drug-likeness. 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine has a cLogP of approximately 3.07 , positioning it within the optimal range for CNS drug-likeness (LogP 1–4) while still providing sufficient lipophilicity for membrane permeability. This value reflects the balanced contribution of three halogens: iodine (+1.12 log unit contribution), bromine (+0.86), and fluorine (+0.14), relative to the unsubstituted 7-azaindole scaffold (cLogP ≈ 0.95) [1]. The closest commercially viable comparator, 5-bromo-4-chloro-2-iodo-7-azaindole (CAS 876343-87-2), has a higher cLogP of approximately 3.85 due to the chlorine substituent contributing more to lipophilicity (+0.71 for Cl vs. +0.14 for F), potentially pushing it toward the upper boundary of desirable drug-like space and increasing the risk of poor aqueous solubility . Conversely, the dihalogenated analog 5-bromo-2-iodo-7-azaindole has a cLogP of approximately 2.93, which is marginally lower but lacks the metabolic benefit of C4 fluorination [1]. The 4-fluoro-7-azaindole scaffold (cLogP ≈ 1.09) is substantially less lipophilic and lacks the synthetic versatility of the additional halogen handles [1].

Lipophilicity LogP Physicochemical properties Drug-likeness

Commercial Purity Benchmarking: Available at ≥98% Purity, Surpassing Common Analog Building Blocks

For research-scale procurement, chemical purity is a critical determinant of experimental reproducibility and downstream synthetic yield. 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1234616-48-8) is commercially available from multiple vendors at ≥98% purity (HPLC), with at least one major supplier (CymitQuimica) offering 98+% purity . This compares favorably with the closest trihalogenated analog, 5-bromo-4-chloro-2-iodo-7-azaindole (CAS 876343-87-2), which is typically offered at 95% purity , and the dihalogenated analog 4-bromo-2-iodo-7-azaindole (CAS 1260879-70-6), which is generally supplied at 95–97% purity . The 3%+ purity differential may be significant in sensitive cross-coupling applications where halogen-containing impurities can act as catalyst poisons or competing substrates, reducing reaction yields and complicating purification [1]. The target compound's consistently higher commercial purity specification reduces the need for pre-use purification (e.g., recrystallization or column chromatography), saving time and material costs in medicinal chemistry workflows.

Chemical purity Procurement Building block quality Reproducibility

Optimal Procurement and Application Scenarios for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Evidence


Kinase-Focused Fragment and Lead-Optimization Libraries Requiring Three-Vector Diversification

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitor libraries can exploit the orthogonal C2–I, C5–Br, and C4–F reactivity of this building block to independently vary substituents at three distinct vectors from a single starting material [1]. The ~14 kcal/mol BDE gap between C–I and C–Br enables sequential Suzuki-Miyaura coupling: first at C2 (mild conditions, e.g., Pd(PPh₃)₄, 60 °C), then at C5 (elevated temperature, e.g., 80–100 °C), while the C4–F remains inert throughout [2]. This strategy has been validated on closely related polyhalogenated 7-azaindoles, where three sequential arylations were achieved in 48–95% yields [2]. The resulting tri-substituted 7-azaindoles retain the hinge-binding N7 nitrogen and benefit from the metabolic stability imparted by the C4–F substituent [3]. This building block is therefore ideally suited for fragment-to-lead and lead-optimization programs targeting kinases such as Cdc7, CHK1, TAK1, and MAP4K2, where 7-azaindole-based inhibitors have demonstrated nanomolar potency [4].

Synthesis of PET Tracer Precursors and Radioiodinated Molecular Probes

The C2–I substituent of 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine provides a direct handle for radioiodination (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) without requiring additional precursor functionalization [1]. The C5–Br and C4–F positions remain available for further structural elaboration before or after radioiodine incorporation. The cLogP of 3.07 positions derivatives within a favorable range for blood-brain barrier penetration, making this scaffold suitable for CNS-targeted kinase imaging probes [2]. In contrast, the 4-chloro analog (cLogP ≈ 3.85) may exhibit higher non-specific binding due to increased lipophilicity [3]. This application scenario leverages the unique combination of a labile C–I bond for isotopic exchange, a C–Br handle for structural diversification, and a metabolically stable C–F substituent—a triad not offered by any commercially available alternative 7-azaindole building block.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Kinase Active Sites

The C5–Br substituent on the pyrrolo[2,3-b]pyridine scaffold has been shown to participate in halogen bonding interactions with backbone carbonyl oxygen atoms in kinase hinge regions (Br···O=C distance: 3.0–3.5 Å), contributing 5- to 10-fold potency enhancement over des-bromo analogs in certain kinase contexts [1]. The C4–F atom simultaneously modulates the electron density of the pyridine ring, affecting the strength of the hinge-binding hydrogen bond at N7. Researchers investigating the contribution of halogen bonding to kinase selectivity can use this compound as a well-defined probe, comparing its binding profile against the 4-chloro analog (altered halogen bond donor strength) and the des-bromo analog (loss of halogen bonding) [2]. The commercial availability of this compound at ≥98% purity ensures that SAR conclusions are not confounded by impurities that could give false positive or negative results in biochemical kinase inhibition assays [3].

One-Pot Sequential Cross-Coupling for High-Throughput Parallel Synthesis

The well-differentiated reactivity of C2–I and C5–Br in 5-bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine enables the development of one-pot, two-step sequential cross-coupling protocols without intermediate purification [1]. This is feasible because the oxidative addition of Pd(0) into the C–I bond is kinetically favored by ~14 kcal/mol over the C–Br bond, allowing the first coupling to proceed to completion before adding the second coupling partner and raising the temperature [2]. In high-throughput medicinal chemistry settings, this translates to a 50% reduction in purification steps compared to using two separate mono-halogenated building blocks in consecutive reactions, directly accelerating SAR cycle time. The C4–F substituent remains intact throughout, providing a third point of diversity that is built in from the start rather than requiring a separate synthetic step [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.